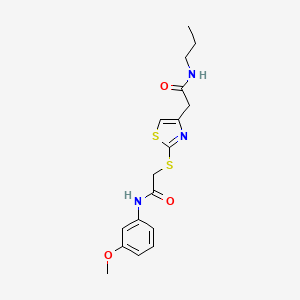

N-(3-methoxyphenyl)-2-((4-(2-oxo-2-(propylamino)ethyl)thiazol-2-yl)thio)acetamide

Description

N-(3-methoxyphenyl)-2-((4-(2-oxo-2-(propylamino)ethyl)thiazol-2-yl)thio)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives

Properties

IUPAC Name |

2-[2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-propylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O3S2/c1-3-7-18-15(21)9-13-10-24-17(20-13)25-11-16(22)19-12-5-4-6-14(8-12)23-2/h4-6,8,10H,3,7,9,11H2,1-2H3,(H,18,21)(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPASRSIANLZENT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)CC1=CSC(=N1)SCC(=O)NC2=CC(=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-2-((4-(2-oxo-2-(propylamino)ethyl)thiazol-2-yl)thio)acetamide typically involves multi-step organic reactions. A common approach might include:

Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Attachment of the Propylamino Group: This step might involve the alkylation of the thiazole ring with a propylamine derivative.

Introduction of the Methoxyphenyl Group: This could be done through a nucleophilic substitution reaction where a methoxyphenyl halide reacts with the thiazole intermediate.

Final Acetamide Formation: The final step might involve the acylation of the intermediate with an acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-2-((4-(2-oxo-2-(propylamino)ethyl)thiazol-2-yl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: This might involve the conversion of the thiazole sulfur to a sulfoxide or sulfone.

Reduction: Reduction reactions could target the carbonyl groups, potentially converting them to alcohols.

Substitution: Nucleophilic or electrophilic substitution reactions could modify the aromatic ring or the thiazole moiety.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(3-methoxyphenyl)-2-((4-(2-oxo-2-(propylamino)ethyl)thiazol-2-yl)thio)acetamide could have various applications in scientific research, including:

Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.

Biological Studies: Investigating its effects on cellular processes and pathways.

Industrial Applications: Use as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-2-((4-(2-oxo-2-(propylamino)ethyl)thiazol-2-yl)thio)acetamide would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Thiazole Derivatives: Compounds like thiamine (vitamin B1) and sulfathiazole.

Methoxyphenyl Derivatives: Compounds like anethole and methoxyphenamine.

Uniqueness

N-(3-methoxyphenyl)-2-((4-(2-oxo-2-(propylamino)ethyl)thiazol-2-yl)thio)acetamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other thiazole or methoxyphenyl derivatives.

Biological Activity

N-(3-Methoxyphenyl)-2-((4-(2-oxo-2-(propylamino)ethyl)thiazol-2-yl)thio)acetamide, a thiazole derivative, has garnered attention in recent years due to its potential biological activities. Thiazole compounds are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this specific compound based on available research findings.

Chemical Structure and Properties

The compound can be represented by the following molecular formula and structure:

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₁N₃O₂S |

| Molecular Weight | 341.44 g/mol |

| CAS Number | 1251544-23-6 |

The structure features a methoxyphenyl group linked to a thiazole moiety via a thioacetamide linkage, which is critical for its biological activity.

Anticancer Activity

Research has indicated that thiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structural motifs can induce apoptosis in cancer cells through various mechanisms, including the inhibition of Bcl-2 proteins and disruption of cell cycle progression.

- Case Study : A related thiazole compound demonstrated an IC₅₀ value of 1.98 ± 1.22 µg/mL against A-431 cancer cells, indicating potent cytotoxicity . The structure-activity relationship (SAR) analysis suggested that the presence of electron-donating groups enhances anticancer activity.

Antimicrobial Activity

Thiazole derivatives have also been evaluated for their antimicrobial properties. A study synthesized several thiazole derivatives and assessed their antibacterial efficacy against both Gram-positive and Gram-negative bacteria.

- Findings : The compound exhibited significant antibacterial activity, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics . The SAR indicated that substitutions on the thiazole ring significantly affect antimicrobial potency.

Anti-inflammatory Activity

Preliminary studies suggest that thiazole compounds can modulate inflammatory pathways. The compound's ability to inhibit pro-inflammatory cytokines may contribute to its therapeutic potential in treating inflammatory diseases.

The biological activity of this compound is likely mediated through several mechanisms:

- Inhibition of Cell Proliferation : By interfering with cell cycle regulators.

- Induction of Apoptosis : Through activation of caspases and modulation of Bcl-2 family proteins.

- Antimicrobial Action : By disrupting bacterial cell wall synthesis or function.

Research Findings Summary

The following table summarizes key findings from various studies regarding the biological activity of related thiazole compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.